Fmoc-Dap(Alloc)-OH: A Technical Guide to its Application in Advanced Peptide Synthesis
Fmoc-Dap(Alloc)-OH: A Technical Guide to its Application in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science and therapeutic development, the use of non-canonical amino acids is a cornerstone for creating peptides with enhanced stability, potency, and novel functionalities. Among these, Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(allyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(Alloc)-OH , has emerged as a critical building block. Its unique architecture, featuring an orthogonally protected side-chain amine, provides chemists with precise control over peptide modification, enabling the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and various peptide conjugates.[1]
Fmoc-Dap(Alloc)-OH is a derivative of L-2,3-diaminopropionic acid (Dap), which contains a primary amine on its side chain.[2] This side-chain amine is a versatile handle for a wide array of chemical modifications, including cyclization, labeling with reporter molecules, or conjugation to other molecules of interest.[2] The strategic protection of this amine is paramount to achieving selective modification. Fmoc-Dap(Alloc)-OH employs an orthogonal protection scheme where the α-amino group is protected by the base-labile Fmoc group, and the β-amino group is protected by the palladium-labile Alloc (allyloxycarbonyl) group.[1] This orthogonality is the key to its utility, allowing for the selective deprotection of the side chain under mild conditions that do not affect the N-terminal Fmoc group or the peptide's linkage to the solid support during solid-phase peptide synthesis (SPPS).
Core Properties and Specifications
Fmoc-Dap(Alloc)-OH is a white to off-white solid that is widely used in peptide synthesis. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Full Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(allyloxycarbonyl)-L-2,3-diaminopropionic acid | |
| Synonyms | Fmoc-L-Dap(Alloc)-OH, Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid | |
| Molecular Formula | C₂₂H₂₂N₂O₆ | |
| Molecular Weight | 410.42 g/mol | |
| CAS Number | 188970-92-5 | |
| Purity (HPLC) | ≥98.5% | |
| Typical Coupling Efficiency in SPPS | High (>95%) | |
| Alloc Side-Chain Deprotection Yield | Quantitative with Pd(PPh₃)₄/PhSiH₃ | |
| Storage Temperature | 2-8°C |
Primary Application: Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)
The principal application of Fmoc-Dap(Alloc)-OH lies in its role as an orthogonally protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS). The essence of this strategy is the ability to selectively remove the Alloc protecting group from the Dap side chain at any stage of the synthesis without disturbing the N-terminal Fmoc group or other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). This selective deprotection unveils a primary amine on the peptide side chain, which can then be used for a variety of on-resin modifications.
Key Advantages of the Fmoc/Alloc Orthogonal Strategy:
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Site-Specific Modification: It allows for the introduction of modifications at a precise location within the peptide sequence.
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Synthesis of Complex Architectures: It is instrumental in the synthesis of:
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Cyclic Peptides: The deprotected side-chain amine can form a lactam bridge with a carboxylic acid group elsewhere in the peptide, leading to constrained and potentially more stable and active peptides.
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Branched Peptides: The side-chain amine can serve as a new point for peptide chain elongation, creating well-defined branched or dendritic peptide structures.
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Peptide Conjugates: Various molecules such as fluorophores, biotin, lipids, or carbohydrates can be attached to the side-chain amine to tailor the peptide's properties.
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Compatibility: The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).
The general workflow for utilizing Fmoc-Dap(Alloc)-OH in SPPS is depicted in the following diagram:
Caption: Workflow for SPPS using Fmoc-Dap(Alloc)-OH for site-specific modification.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Dap(Alloc)-OH into a Peptide Sequence via SPPS
This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating Fmoc-Dap(Alloc)-OH.
Materials:
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Rink Amide resin (or other suitable resin)
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Fmoc-protected amino acids, including Fmoc-Dap(Alloc)-OH
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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20% (v/v) piperidine in DMF
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Coupling reagents: e.g., HBTU/HATU and N,N-Diisopropylethylamine (DIPEA) or DIC/Oxyma
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Solid-phase synthesis vessel
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Shaker
Procedure:
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Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.
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Drain the solution.
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Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
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Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
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Amino Acid Coupling (for Fmoc-Dap(Alloc)-OH):
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In a separate vial, dissolve Fmoc-Dap(Alloc)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HATU or Oxyma) in DMF.
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Add the activator (DIPEA or DIC, 3-10 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
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Add the activated amino acid solution to the resin.
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Shake for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time may be beneficial.
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Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
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After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
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Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Selective On-Resin Deprotection of the Alloc Group
This protocol describes the selective removal of the Alloc protecting group from the Dap side chain while the peptide is still attached to the resin. This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
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Peptide-resin containing the Dap(Alloc) residue
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Anhydrous, degassed Dichloromethane (DCM) or a mixture of DCM/DMF
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.5 equivalents relative to the Alloc group)
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Scavenger: Phenylsilane (PhSiH₃) (10-20 equivalents) or Morpholine (20-40 equivalents)
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Reaction vessel
Procedure:
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Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.
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Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ in anhydrous DCM. To this solution, add the scavenger (e.g., PhSiH₃).
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Deprotection Reaction: Add the deprotection cocktail to the resin. The reaction vessel should be protected from light.
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Reaction Monitoring: Gently agitate the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.
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Washing: After the reaction is complete, drain the deprotection solution and wash the resin thoroughly with DCM, 5% sodium diethyldithiocarbamate trihydrate in DMF (to remove residual palladium), DMF, and DCM.
The logical relationship for the selective deprotection of the Alloc group is illustrated in the diagram below:
Caption: Key components for the selective deprotection of the Alloc group.
Conclusion
Fmoc-Dap(Alloc)-OH is a powerful and versatile tool in advanced peptide synthesis. Its orthogonal protecting group strategy provides chemists with precise control over the introduction of complex features such as cyclization, branching, and conjugation. The reliable protocols for its incorporation and selective deprotection make it an invaluable building block for the creation of novel peptides for research, diagnostics, and therapeutic development. The ability to perform site-specific modifications on-resin streamlines the synthesis of complex peptides and facilitates the exploration of structure-activity relationships.
